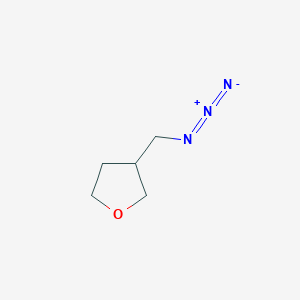
3-(Azidomethyl)oxolane
Overview
Description
3-(Azidomethyl)oxolane is a chemical compound with the molecular formula C5H9N3O. It features an oxolane ring, which is a four-membered cyclic ether, substituted with an azidomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Azidomethyl)oxolane can be synthesized through the bromination of pentaerythritol and metriol using a mixture of hydrobromic, acetic, and sulfuric acids. This is followed by cyclization in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to form the oxetane ring. The bromide substituents are then replaced with azide ions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of phase-transfer catalysis and careful control of reaction conditions to ensure high yield and purity. The use of triisobutylaluminum and water as a catalytic system has been reported for the copolymerization of azidomethyl-substituted oxetanes .
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new bonds with other molecules.
Cycloaddition Reactions:
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, which are useful in polymerization processes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) are commonly used.
Cycloaddition: Copper(I) catalysts are often employed in click chemistry reactions.
Ring-Opening: Acidic or basic conditions can facilitate the ring-opening of the oxetane ring.
Major Products
Triazoles: Formed through cycloaddition reactions.
Polymers: Produced via ring-opening polymerization of the oxetane ring.
Scientific Research Applications
3-(Azidomethyl)oxolane finds applications in various scientific research fields:
Organic Synthesis: Used as a building block for synthesizing more complex molecules containing the azide functionality.
Materials Science: Employed in the development of new materials with unique properties.
Bioconjugation: Utilized for attaching molecules to biological targets like proteins or DNA.
Drug Discovery: Investigated for its potential in creating new pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)oxolane primarily involves its azide group, which is highly reactive and can participate in various chemical transformations. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are useful in bioconjugation and materials science . The oxetane ring can also undergo ring-opening reactions, providing reactive intermediates for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(azidomethyl)oxetane: Similar in structure but with two azidomethyl groups.
3-Azidomethyl-3-methyloxetane: Contains an additional methyl group on the oxetane ring.
Uniqueness
3-(Azidomethyl)oxolane is unique due to its single azidomethyl substitution, which provides a balance between reactivity and stability. This makes it a versatile compound for various applications, including organic synthesis and bioconjugation.
Properties
IUPAC Name |
3-(azidomethyl)oxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-8-7-3-5-1-2-9-4-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQUFUWHSLBOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














